molecular formula C20H21N3O3S B2438359 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034577-46-1

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2438359
CAS No.: 2034577-46-1
M. Wt: 383.47
InChI Key: FQOUQBGZIKNPOQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Step 1: Synthesis of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride.

    Step 2: Preparation of 2-(thiophen-2-yl)pyridine through a Suzuki coupling reaction between 2-bromopyridine and thiophene-2-boronic acid.

    Step 3: Coupling of 3,4-dimethoxybenzyl chloride with 2-(thiophen-2-yl)pyridine in the presence of a base to form the intermediate.

    Step 4: Reaction of the intermediate with urea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)ethyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-8-7-14(11-17(16)26-2)12-22-20(24)23-13-15-5-3-9-21-19(15)18-6-4-10-27-18/h3-11H,12-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOUQBGZIKNPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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